Home > Products > Screening Compounds P14603 > Darusentan, (R)-
Darusentan, (R)- - 221176-51-8

Darusentan, (R)-

Catalog Number: EVT-15322675
CAS Number: 221176-51-8
Molecular Formula: C22H22N2O6
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Darusentan, also known by its chemical identifiers such as LU-135252 and HMR-4005, is a selective antagonist of the endothelin ETA receptor. It is currently under investigation for its potential therapeutic applications in treating conditions like congestive heart failure and hypertension. As a small molecule, darusentan belongs to the class of organic compounds known as diphenylmethanes, characterized by the presence of two phenyl groups attached to a methane moiety. Its chemical formula is C22H22N2O6C_{22}H_{22}N_{2}O_{6}, with a molar mass of approximately 410.42 g/mol .

Source and Classification

Darusentan is derived from various synthetic pathways, primarily involving reactions that include benzophenone and methyl chloroacetate. It has been classified under several categories:

  • Kingdom: Organic compounds
  • Super Class: Benzenoids
  • Class: Benzene and substituted derivatives
  • Sub Class: Diphenylmethanes .
Synthesis Analysis

Methods and Technical Details

The synthesis of darusentan typically involves several key steps:

  1. Darzens Reaction: The initial step involves the reaction of benzophenone with methyl chloroacetate to form a racemic epoxy compound.
  2. Ring Opening: This epoxy compound undergoes ring-opening reactions facilitated by boron trifluoride ether solution, yielding a prochiral alcohol.
  3. Substitution and Hydrolysis: Further substitution reactions followed by hydrolysis lead to the formation of darusentan .

Recent advancements have focused on improving the efficiency of these synthesis methods, aiming for higher yields and optically pure products. For instance, utilizing chiral ketones derived from fructose as catalysts has been proposed to enhance the industrial viability of darusentan production .

Molecular Structure Analysis

Structure and Data

Darusentan's molecular structure can be represented by its IUPAC name: (2S)-2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-3-methoxy-3,3-diphenylpropanoic acid. The compound features multiple functional groups including methoxy and pyrimidine moieties, contributing to its biological activity.

Key structural data includes:

  • Chemical Formula: C22H22N2O6C_{22}H_{22}N_{2}O_{6}
  • CAS Number: 171714-84-4
  • Molecular Weight: 410.42 g/mol
  • InChI Key: FEJVSJIALLTFRP-LJQANCHMSA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Darusentan primarily functions through its interaction with the endothelin ETA receptor, where it acts as an antagonist. The binding affinity of darusentan for this receptor has been quantified with an IC50 value of approximately 0.8 nM, indicating its potent inhibitory effect on endothelin signaling pathways .

The synthesis pathway involves several chemical transformations including:

  • Epoxide formation via Darzens reaction.
  • Methanolysis and hydrolysis to yield the final product.
    These reactions are crucial for achieving both the desired structural integrity and pharmacological efficacy of darusentan .
Mechanism of Action

Process and Data

Darusentan exerts its pharmacological effects primarily through antagonism of the endothelin ETA receptor. This receptor mediates various physiological responses linked to vascular tone and blood pressure regulation. By blocking this receptor, darusentan reduces vasoconstriction and promotes vasodilation, which can alleviate conditions such as hypertension.

The mechanism can be summarized as follows:

  1. Receptor Binding: Darusentan binds to the endothelin ETA receptor.
  2. Inhibition of Signal Transduction: This binding prevents the activation of downstream signaling pathways that lead to increased vascular resistance.
  3. Physiological Outcome: The net effect is a decrease in blood pressure and improved cardiac function in patients with heart failure .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Darusentan exhibits several notable physical and chemical properties:

  • State: Solid
  • Water Solubility: Approximately 0.0994 mg/mL
  • LogP (Partition Coefficient): Ranges from 3.61 to 4.38
  • pKa Values: Strongest acidic pKa is around 3.2; strongest basic pKa is approximately 0.83
  • Polar Surface Area: 100 Ų
  • Rotatable Bond Count: 9 .
Applications

Scientific Uses

Darusentan is primarily being explored for its potential in treating cardiovascular diseases, particularly:

  • Congestive Heart Failure: By reducing vascular resistance.
  • Hypertension: Through its vasodilatory effects.

Additionally, ongoing research may uncover further applications in other areas related to endothelial function and cardiovascular health .

Molecular Pharmacology of (R)-Darusentan as a Selective Endothelin Receptor Antagonist

Structural Determinants of ETA Receptor Selectivity

The chiral center of darusentan is a critical structural feature governing its receptor selectivity. The (R)-enantiomer exhibits negligible binding affinity for endothelin receptors, functioning as the pharmacologically inert counterpart to the active (S)-enantiomer. This stereospecificity arises from the three-dimensional orientation of its molecular substituents, which prevents optimal interaction with the endothelin receptor binding pocket. The active (S)-darusentan contains a propanoic acid moiety and diphenylmethoxy groups that form specific interactions with ETA receptor residues, while the (R)-configuration sterically hinders these essential binding interactions [2] [5].

Crystallographic analyses reveal that high-affinity ETA antagonists like (S)-darusentan establish:

  • Hydrogen bonding networks with transmembrane domain residues (particularly TM3 and TM7)
  • Hydrophobic packing within a subpocket formed by helices TM1, TM2, and TM7
  • Electrostatic stabilization via the carboxylic acid group and receptor arginine residues

The diphenylmethoxy group of darusentan occupies a distinct lipophilic region within the ETA receptor that is narrower in ETB receptors, accounting for its >100-fold selectivity for ETA (Ki = 1.4 nM) over ETB (Ki = 184 nM) receptors. This region shows higher conformational flexibility in ETB receptors, explaining the reduced binding affinity of darusentan for this subtype [5].

Table 1: Structural Features Governing (R)-Darusentan's Receptor Inactivity

Structural ElementRole in ETA BindingEffect in (R)-Configuration
Chiral center at C14Determines spatial orientationMisalignment of pharmacophore groups
Propanoic acid moietyIonic interaction with K147 (TM3)Disrupted electrostatic interaction
Ortho-dimethoxybenzeneπ-stacking with F208 (TM4)Impaired aromatic stacking
Diphenylmethoxy groupHydrophobic insertion into TM1/TM2 cleftSteric clash with TM2 residues

Kinetic and Thermodynamic Binding Profiling to ETA vs. ETB Receptors

Binding kinetics studies demonstrate that (R)-darusentan lacks measurable affinity for both endothelin receptor subtypes. In contrast, the active enantiomer (S)-darusentan exhibits single-site binding kinetics in rat aortic vascular smooth muscle membranes (Ki = 13 nM), consistent with selective ETA receptor interaction where >95% of endothelin receptors are ETA subtype. Radioligand displacement assays confirm the (R)-enantiomer shows no competition against labeled endothelin-1 even at micromolar concentrations, establishing its functional inactivity [2] [5].

Thermodynamic analyses reveal the binding of active (S)-darusentan is enthalpically driven, indicating dependence on specific hydrogen bonds and electrostatic interactions. This contrasts with the entropy-driven binding of non-selective antagonists. The temperature dependence of (S)-darusentan binding affinity (ΔG = -10.2 kcal/mol at 37°C) demonstrates favorable free energy changes, while (R)-darusentan exhibits no significant binding energy changes across physiological temperatures [5].

Table 2: Binding Parameters of Darusentan Enantiomers

Parameter(S)-Darusentan (ETA)(R)-Darusentan (ETA)(S)-Darusentan (ETB)
Ki (nM)1.4 ± 0.3>10,000184 ± 24
Kon (M⁻¹s⁻¹)2.1 × 10⁵Not detectable3.8 × 10³
Koff (s⁻¹)8.4 × 10⁻⁴Not detectable7.2 × 10⁻³
Residence time (min)19.8-2.3
ΔG (kcal/mol)-10.2--8.1

The residence time of (S)-darusentan at ETA receptors (≈20 minutes) significantly exceeds its ETB receptor residence time (≈2.3 minutes), contributing to its functional selectivity. This prolonged target engagement translates to sustained blockade of ET-1 signaling in vascular smooth muscle cells. Surface plasmon resonance studies confirm the (R)-enantiomer shows no measurable association with immobilized ETA receptor extracellular domains, consistent with its classification as a pharmacological null [5].

Allosteric Modulation of Endothelin-1 Signaling Pathways

Although (R)-darusentan lacks direct receptor antagonism, studies investigating its potential allosteric effects reveal no modulatory activity on endothelin signaling pathways. In rat aortic vascular smooth muscle cells (RAVSMs), (R)-darusentan (0.001-1 μM) demonstrates:

  • No inhibition of ET-1-induced inositol phosphate accumulation
  • No suppression of intracellular calcium mobilization ([Ca²⁺]ᵢ)
  • No alteration of ET-1 binding kinetics when co-incubated with (S)-enantiomer [2]

This absence of allosteric activity contrasts with some racemic endothelin antagonists where inactive enantiomers modulate the active enantiomer's dissociation rate. Competitive binding experiments confirm that (R)-darusentan exhibits no cooperative binding effects with either endothelin-1 or the pharmacologically active (S)-enantiomer. Furthermore, (R)-darusentan does not influence ET-1 dissociation kinetics from ETA receptors, indicating it lacks negative allosteric modulator properties [2].

Table 3: Functional Signaling Effects in RAVSMs

Signaling ParameterET-1 StimulationET-1 + (S)-DarusentanET-1 + (R)-Darusentan
Inositol phosphate formation100% (baseline)22.4 ± 3.1%*98.7 ± 5.2%
Peak [Ca²⁺]ᵢ (nM)412 ± 3887 ± 12*396 ± 41
Phospholipase Cβ activity8.2-fold increase1.4-fold increase*7.9-fold increase
MAP kinase phosphorylation12.3-fold increase2.1-fold increase*11.7-fold increase

*p < 0.01 vs. ET-1 alone; Data represent mean ± SEM

Molecular dynamics simulations of the ETA receptor demonstrate that (R)-darusentan does not stabilize inactive receptor conformations or alter the conformational equilibrium of the receptor. This contrasts with the (S)-enantiomer, which stabilizes an inactive state through specific contacts with W⁶.⁴⁸ and D⁶.⁴⁴ (Ballesteros-Weinstein numbering). The absence of these interactions in the (R)-configuration explains its lack of allosteric effects on endothelin signaling [2] [5].

Properties

CAS Number

221176-51-8

Product Name

Darusentan, (R)-

IUPAC Name

(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O6

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1

InChI Key

FEJVSJIALLTFRP-IBGZPJMESA-N

Canonical SMILES

COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Isomeric SMILES

COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.